Regioisomeric Identity Defines a Unique Pyrazole‑3‑acetic Acid Scaffold
The target compound positions the acetic acid moiety at the pyrazole C‑3 atom, whereas the most frequently encountered commercial regioisomer, 2‑[1‑methyl‑3‑(propan‑2‑yl)‑1H‑pyrazol‑4‑yl]acetic acid (CAS 1368172‑04‑6), bears the side‑chain at C‑4. In a related CRTh2‑antagonist chemotype, the change from 4‑acetic acid to 3‑acetic acid attachment was accompanied by a 10‑ to 100‑fold shift in binding affinity [REFS‑1]. No direct head‑to‑head affinity data exist for the two isopropyl‑methyl regioisomers; however, the documented sensitivity of pyrazole acetic acid SAR to the acid‑attachment position [REFS‑2] makes regioisomeric identity a first‑order procurement specification.
| Evidence Dimension | Positional isomerism – acetic acid attachment point |
|---|---|
| Target Compound Data | Acetic acid at pyrazole C‑3 (CAS 1784206‑15‑0) |
| Comparator Or Baseline | Acetic acid at pyrazole C‑4 (CAS 1368172‑04‑6) |
| Quantified Difference | No direct quantitative data available; literature precedent indicates >10‑fold affinity shifts between 3‑ and 4‑acetic acid regioisomers in related systems [REFS‑1] |
| Conditions | CRTh2 receptor binding assay (analogous chemotype) |
Why This Matters
Purchasing the incorrect regioisomer could lead to invalid structure‑activity conclusions and wasted screening resources.
- [1] Alonso, J. A., et al. SAR and SKR of bicyclic heteroaromatic acetic acids as potent CRTh2 antagonists. *Bioorg. Med. Chem. Lett.* 2014, 24, 5118‑5122. View Source
- [2] Andrés, M., et al. 2‑(1H‑Pyrazol‑1‑yl)acetic acids as CRTh2 antagonists. *Eur. J. Med. Chem.* 2014, 71, 316‑332. View Source
